molecular formula C17H13NO3S B3596884 Methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate

Methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate

Cat. No.: B3596884
M. Wt: 311.4 g/mol
InChI Key: YPVHPGMEWNKTNI-UHFFFAOYSA-N
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Description

Methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is a complex organic compound that features a benzothiophene moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate typically involves the reaction of 1-benzothiophene-3-carbonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiophene and benzoate moieties. These interactions can modulate biological pathways, leading to the observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate
  • Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate

Uniqueness

Methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is unique due to its specific combination of a benzothiophene moiety with a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(1-benzothiophene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-21-17(20)12-7-2-4-8-14(12)18-16(19)13-10-22-15-9-5-3-6-11(13)15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVHPGMEWNKTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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